molecular formula C15H19Cl2NO4 B8233721 N-Boc-2,4-dichloro-D-homophenylalanine

N-Boc-2,4-dichloro-D-homophenylalanine

Cat. No.: B8233721
M. Wt: 348.2 g/mol
InChI Key: VUYVPAFEEKNNLK-GFCCVEGCSA-N
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Description

N-Boc-2,4-dichloro-D-homophenylalanine is an organic compound that belongs to the class of carboxylic acids This compound features a dichlorophenyl group, a butanoic acid backbone, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,4-dichloro-D-homophenylalanine typically involves multiple steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the dichloro substituents.

    Attachment of the butanoic acid backbone: This can be achieved through a Friedel-Crafts acylation reaction, where the dichlorophenyl group is acylated with a butanoic acid derivative.

    Introduction of the tert-butyl carbamate group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,4-dichloro-D-homophenylalanine can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can yield phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Boc-2,4-dichloro-D-homophenylalanine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be studied for its potential interactions with biological molecules. Its dichlorophenyl group may interact with proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. The presence of the dichlorophenyl group and the carbamate group can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-Boc-2,4-dichloro-D-homophenylalanine depends on its specific interactions with molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(2,4-dichlorophenyl)-2-aminobutanoic acid: Similar structure but lacks the carbamate group.

    (2R)-4-(2,4-dichlorophenyl)-2-(methoxycarbonylamino)butanoic acid: Similar structure but has a methoxycarbonyl group instead of a tert-butyl carbamate group.

Uniqueness

The presence of the tert-butyl carbamate group in N-Boc-2,4-dichloro-D-homophenylalanine makes it unique compared to similar compounds. This group can influence the compound’s solubility, stability, and interactions with biological targets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

(2R)-4-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)8-11(9)17/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYVPAFEEKNNLK-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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